Glycocholic Acid

Description

Properties

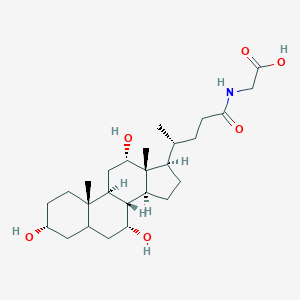

IUPAC Name |

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33)/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDAIACWWDREDC-FRVQLJSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047436 | |

| Record name | Glycocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrate: Solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Glycocholic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14444 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0033 mg/mL | |

| Record name | Glycocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-31-0 | |

| Record name | Glycocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-α,7-α,12-α-trihydroxycholan-24-oyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G59NX3I3RT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glycocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | Glycocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000138 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Glycocholic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid (GCA), a primary conjugated bile acid, plays a pivotal role in the emulsification and absorption of dietary lipids and fat-soluble vitamins.[1][2] Formed in the liver through the conjugation of cholic acid with the amino acid glycine, its amphipathic nature, possessing both hydrophilic and hydrophobic regions, dictates its physiological function as a biological surfactant.[1][3] Beyond its digestive role, this compound is increasingly recognized as a signaling molecule with systemic metabolic and endocrine functions, modulating key pathways in glucose and cholesterol homeostasis.[4][5] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in cellular signaling.

Core Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its biological activity, influencing its solubility, micelle formation, and interaction with cellular receptors. These properties are summarized below.

General and Structural Properties

| Property | Value | Source(s) |

| Chemical Formula | C₂₆H₄₃NO₆ | [6][7][8] |

| Molecular Weight | 465.62 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder/solid | [1][6] |

| Melting Point | ~130°C (Sesquihydrate), 165-168°C (Anhydrous) | |

| IUPAC Name | N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-glycine | [7] |

| Synonyms | Cholylglycine, N-Choloylglycine | [6][8] |

Physicochemical Parameters

| Parameter | Value | Source(s) |

| pKa | 3.8 - 4.4 | [10][11][12] |

| Critical Micelle Concentration (CMC) | 7.1 mM | [11] |

| LogP (Octanol/Water Partition Coefficient) | 1.65 - 2.9 | [8][13] |

Solubility Profile

| Solvent | Solubility | Conditions | Source(s) |

| Water | 0.33 g/L | 15°C | |

| 3.3 mg/L | 20°C | [13][14] | |

| 8.3 g/L | Boiling | ||

| Ethanol | Soluble, ~1 mg/mL | - | [1][15] |

| DMSO | 93 mg/mL (199.73 mM) | Fresh DMSO | [9] |

| ~10 mg/mL | - | [15] | |

| Dimethylformamide (DMF) | ~10 mg/mL | - | [15] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble, ~0.2 mg/mL | With 1:4 DMSO co-solvent | [15] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. The following sections detail standard methodologies for key parameters.

Determination of pKa (Acidity Constant)

The pKa of the carboxylic acid group on the glycine moiety is a key determinant of the ionization state of this compound at physiological pH. Potentiometric titration is a common and accurate method for its determination.[12][16]

Protocol: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration in a co-solvent system (e.g., dimethylsulfoxide-water or methanol-water mixtures) to ensure solubility.[12]

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. For bile acids, values in water are often extrapolated from measurements in different solvent mixtures.[12]

Determination of LogP (Partition Coefficient)

LogP, the logarithm of the partition coefficient between octanol and water, is a measure of a molecule's lipophilicity, which is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[17]

Protocol: Shake-Flask Method

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the aqueous buffer.[18] This pre-saturation prevents volume changes during the experiment.

-

Sample Addition: Dissolve a precisely weighed amount of this compound in one of the phases (typically the one in which it is more soluble). The initial concentration should be below the CMC.[19][20]

-

Partitioning: Combine known volumes of the octanol and aqueous phases in a separatory funnel or vial. Shake the mixture vigorously for a set period (e.g., 24 hours) to allow the compound to partition between the two phases until equilibrium is reached.[18]

-

Phase Separation: Allow the two phases to separate completely, typically by letting them stand or by centrifugation.

-

Concentration Measurement: Carefully withdraw a sample from each phase. Determine the concentration of this compound in both the aqueous and octanol layers using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[18][19][20]

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[17]

Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration above which surfactant molecules, like this compound, self-assemble into micelles.[21][22] This property is fundamental to its role in fat emulsification. The surface tension method is a classic and reliable technique for determining the CMC.[23]

Protocol: Surface Tension Measurement

-

Solution Preparation: Prepare a series of this compound solutions in a suitable aqueous buffer with increasing concentrations.

-

Measurement Setup: Use a tensiometer (e.g., employing the Wilhelmy plate or Du Noüy ring method) to measure the surface tension of the pure solvent.[24]

-

Data Acquisition: Measure the surface tension of each prepared solution, starting from the lowest concentration. Modern tensiometers can automate this process by using dosing units to create a concentration series in situ.[22]

-

Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration.

-

CMC Determination: The plot will typically show a region where surface tension decreases linearly with the log of concentration, followed by a plateau. The CMC is the concentration at the intersection of the two lines extrapolated from these regions.[22][23]

Caption: Workflow for CMC determination by surface tension measurement.

Signaling Pathways

This compound is not merely a digestive aid but also a signaling molecule that activates nuclear and membrane-bound receptors to regulate gene expression and metabolic processes.[25] The Farnesoid X Receptor (FXR) and the G-protein coupled receptor TGR5 (also known as GPBAR1) are two primary targets.[4][26]

Caption: Simplified FXR signaling pathway activated by this compound.

Activation of FXR by bile acids like this compound in the liver and intestine is a central mechanism for the feedback regulation of bile acid synthesis.[26] When this compound binds to FXR, it forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements in the promoter regions of target genes.[26] A key outcome is the induction of the Small Heterodimer Partner (SHP), a protein that in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in the classical bile acid synthesis pathway.[26] This negative feedback loop is crucial for maintaining bile acid homeostasis.

Conclusion

This compound exhibits a unique set of physicochemical properties that are integral to its dual function as a digestive surfactant and a metabolic signaling molecule. Its amphipathicity, defined pKa, and capacity for micellization are directly linked to its role in fat absorption. Concurrently, its ability to act as a ligand for receptors like FXR and TGR5 underscores its importance in the systemic regulation of metabolic pathways. A thorough understanding of these properties, and the experimental methods used to characterize them, is essential for professionals in drug development and biomedical research exploring the therapeutic potential of bile acid modulation.

References

- 1. CAS 475-31-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Cholic acid - Wikipedia [en.wikipedia.org]

- 4. Bile acids in glucose metabolism and insulin signalling — mechanisms and research needs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evidence of functional bile acid signaling pathways in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. icepharma.com [icepharma.com]

- 7. This compound [webbook.nist.gov]

- 8. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Human Metabolome Database: Showing metabocard for this compound (HMDB0000138) [hmdb.ca]

- 11. 360512, this compound, Sodium Salt, 863-57-0, Sigma-Aldrich [sigmaaldrich.com]

- 12. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound | C26H43NO6 | CID 10140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. go.drugbank.com [go.drugbank.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. researchgate.net [researchgate.net]

- 17. acdlabs.com [acdlabs.com]

- 18. agilent.com [agilent.com]

- 19. Bile acid structure-activity relationship: evaluation of bile acid lipophilicity using 1-octanol/water partition coefficient and reverse phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. justagriculture.in [justagriculture.in]

- 22. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 23. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 24. biolinscientific.com [biolinscientific.com]

- 25. mdpi.com [mdpi.com]

- 26. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biosynthesis of Glycocholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biosynthesis of glycocholic acid, a primary conjugated bile acid. It details the intricate in vivo enzymatic pathways, outlines various chemical synthesis methodologies, presents quantitative data for comparative analysis, and provides cited experimental protocols. The document is structured to serve as a critical resource for professionals engaged in metabolic research, drug discovery, and development.

Introduction to this compound

This compound (GCA), chemically known as N-(3α,7α,12α-Trihydroxy-5β-cholan-24-oyl)-glycine, is a crucial bile acid formed by the conjugation of cholic acid with the amino acid glycine.[1][2] As an amphipathic molecule, it plays a vital role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine.[3][4] In vivo, this compound and its taurine-conjugated counterpart, taurocholic acid, are the predominant forms of cholic acid, with a typical ratio of approximately 3:1 in human bile.[1] Beyond its digestive functions, this compound acts as a signaling molecule, modulating metabolic pathways through receptors like the farnesoid X receptor (FXR).[5][6][7]

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs primarily in the hepatocytes of the liver.[8] It begins with the conversion of cholesterol into the primary bile acid, cholic acid, which is then conjugated with glycine.[1][9][10] There are two main pathways for the initial conversion of cholesterol: the classical (or neutral) pathway and the alternative (or acidic) pathway.[1][11][12]

The Classical (Neutral) Pathway

The classical pathway is the dominant route for bile acid synthesis in humans, accounting for the majority of production under normal physiological conditions.[12][13]

-

Initiation and Rate-Limiting Step: The pathway is initiated in the endoplasmic reticulum by the enzyme cholesterol 7α-hydroxylase (CYP7A1) .[14][15][16] This enzyme hydroxylates cholesterol to form 7α-hydroxycholesterol. This step is the primary rate-limiting and most regulated step in the entire bile acid synthesis cascade.[14][15]

-

Formation of Cholic Acid Precursors: 7α-hydroxycholesterol undergoes a series of further enzymatic modifications. A key branching point is the action of sterol 12α-hydroxylase (CYP8B1) , which is required for the synthesis of cholic acid.[5][15][17] Its activity determines the ratio of cholic acid to chenodeoxycholic acid produced.[17]

-

Side-Chain Oxidation: The final steps involve the oxidation and cleavage of the cholesterol side chain, a process that involves the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) , leading to the formation of a C24 bile acid, cholic acid.[5][15]

The Alternative (Acidic) Pathway

The alternative pathway is initiated in the mitochondria and can be prominent in extrahepatic tissues or become more significant during liver disease.[13][18]

-

Initiation: This pathway begins with the hydroxylation of cholesterol's side chain by sterol 27-hydroxylase (CYP27A1) to form 27-hydroxycholesterol.[3][13][16]

-

7α-Hydroxylation: The resulting oxysterols are then hydroxylated at the 7α position by oxysterol 7α-hydroxylase (CYP7B1) .[13][15][16]

-

Outcome: While this pathway primarily leads to the synthesis of chenodeoxycholic acid, its intermediates can be shunted to produce cholic acid.[3][13]

Conjugation with Glycine

Once cholic acid is synthesized, it undergoes conjugation in the hepatocytes before being secreted into the bile.[4][19][20]

-

Activation: Cholic acid is first activated to its coenzyme A (CoA) thioester, cholyl-CoA, by the enzyme bile acid-CoA synthase (BACS) .

-

Amidation: The cholyl-CoA then reacts with glycine in a reaction catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) to form this compound.[1][13]

The key enzymes involved in the biosynthesis pathways are summarized in the table below.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Pathway | Location | Function |

|---|---|---|---|

| CYP7A1 (Cholesterol 7α-hydroxylase) | Classical | Endoplasmic Reticulum | Rate-limiting step; converts cholesterol to 7α-hydroxycholesterol.[14][15] |

| CYP8B1 (Sterol 12α-hydroxylase) | Classical | Endoplasmic Reticulum | Required for cholic acid synthesis; determines the cholic acid/chenodeoxycholic acid ratio.[5][17] |

| CYP27A1 (Sterol 27-hydroxylase) | Both | Mitochondria | Initiates the alternative pathway; involved in side-chain oxidation in the classical pathway.[5][15][16] |

| CYP7B1 (Oxysterol 7α-hydroxylase) | Alternative | Endoplasmic Reticulum | 7α-hydroxylates oxysterols like 27-hydroxycholesterol.[15][16] |

| BACS (Bile acid-CoA synthase) | Conjugation | Peroxisomes | Activates cholic acid to cholyl-CoA.[1] |

| BAAT (Bile acid-CoA:amino acid N-acyltransferase) | Conjugation | Peroxisomes | Transfers glycine to cholyl-CoA to form this compound.[1][13] |

Regulation of Biosynthesis

Bile acid synthesis is tightly regulated by a negative feedback mechanism to maintain homeostasis.[14]

-

Hepatic Regulation: In the liver, bile acids returning from the intestine bind to the farnesoid X receptor (FXR) .[5][6] Activated FXR induces the expression of the small heterodimer partner (SHP) , which in turn inhibits the transcription of the CYP7A1 and CYP8B1 genes, thus downregulating the classical pathway.[5]

-

Intestinal Regulation: In the ileum of the small intestine, reabsorbed bile acids also activate FXR. This induces the synthesis and secretion of fibroblast growth factor 19 (FGF19) into the portal circulation.[6] FGF19 then travels to the liver and binds to its receptor (FGFR4), activating a signaling cascade that strongly represses CYP7A1 expression, providing another layer of feedback inhibition.[5][6]

Chemical Synthesis of this compound

The chemical synthesis of this compound involves forming an amide bond between the carboxyl group of cholic acid and the amino group of glycine.[1][21][22] Several methods have been developed to achieve this conjugation efficiently.

Synthesis Methodologies

-

Condensation Agent Method: This approach utilizes coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation. While operationally simple, this method can be costly and often requires extensive purification to remove by-products.[1]

-

Mixed Anhydride Method: This technique involves activating the carboxyl group of cholic acid by converting it into a mixed anhydride, typically using an alkyl chloroformate such as ethyl or isobutyl chloroformate in the presence of a base like triethylamine.[1][21][22] The activated anhydride then readily reacts with a glycine ester, followed by hydrolysis of the ester to yield this compound.[21][22] This method can produce high-purity products but may involve complex procedures.[1]

-

One-Pot Method: This streamlined approach aims to increase yield and simplify the operational workflow by performing multiple reaction steps in a single reactor without isolating intermediates. For example, ursodeoxycholic acid and glycine ethyl ester hydrochloride have been used as starting materials with a condensing agent to produce this compound with a yield exceeding 90%.[1]

-

Amidation Reaction: This is a broader category of reactions where an amide bond is formed. A mild and efficient example involves mixing unconjugated bile acid, a glycine ester, diethyl pyrocarbonate (DEPC), and triethylamine at room temperature.[1]

Table 2: Comparison of Chemical Synthesis Methods for this compound

| Method | Key Reagents | Reported Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Condensation Agent | Cholic Acid, Glycine, DCC/EEDQ | Variable | Simple operation.[1] | High cost, difficult by-product removal.[1] |

| Mixed Anhydride | Cholic Acid, Glycine Ester, Alkyl Chloroformate, Triethylamine | 82-92.3%[22][23] | High purity of final product.[1] | Complex process, use of toxic reagents.[1] |

| One-Pot Method | Ursodeoxycholic Acid, Glycine Ester HCl, Condensing Agent | >90%[1] | High yield, simplified operation.[1] | Dependent on specific condensing agent.[1] |

| Amidation (DEPC) | Cholic Acid, Glycine Ester, DEPC, Triethylamine | High | Mild reaction conditions, high purity.[1] | May be more suitable for smaller-scale preparation.[1] |

Experimental Protocols and Methodologies

Protocol for Chemical Synthesis via Mixed Anhydride Method

This protocol is adapted from a patented method for the synthesis of this compound ethyl ester (GCAEE) followed by hydrolysis.[21][22][23]

Part A: Synthesis of this compound Ethyl Ester (GCAEE)

-

Reaction Setup: In a suitable glass flask, suspend cholic acid (e.g., 80.7 g) in a mixture of acetone (e.g., 650 ml) and water (e.g., 19 ml).

-

Base Addition: Add triethylamine (e.g., 20.8 g) to the suspension and stir.

-

Activation: Cool the suspension to between 0 and 5°C. Slowly add ethyl chloroformate while maintaining the temperature. Stir for an additional 15-20 minutes after the addition is complete. This forms the mixed anhydride of cholic acid.

-

Coupling: Pour an aqueous solution of glycine ethyl ester onto the mixed anhydride suspension. Stir the resulting solution for approximately 12 hours. The GCAEE product will precipitate.

-

Isolation: Filter the suspension and wash the collected solid with a 50/50 (v/v) water/acetone mixture. The wet product is crude GCAEE. A typical dry equivalent yield is ~82%.[22]

Part B: Hydrolysis of GCAEE to this compound (GCA)

-

Saponification: Dissolve sodium hydroxide (e.g., 1.89 g) in water (e.g., 189 ml). Add the wet GCAEE (e.g., 16.9 g) to the NaOH solution.

-

Reaction: Stir the suspension at 20-28°C for approximately 12 hours to facilitate hydrolysis of the ethyl ester.

-

Neutralization & Washing: Adjust the pH of the resulting clear solution to 7.0-7.5 using 1N HCl. Wash the aqueous solution twice with ethyl acetate at 35-40°C to remove any unreacted ester.

-

Precipitation: Heat the separated aqueous solution under vacuum to remove residual ethyl acetate. Dilute with water and heat to 35-40°C. Adjust the pH to 2.0-2.5 with 1N HCl to precipitate the pure GCA.

-

Drying: Filter the product and dry under vacuum at 50-60°C. A typical dry yield is ~92.3%.[23]

-

Purity Check: Purity can be assessed by Thin-Layer Chromatography (TLC).[22][23]

Methodologies for Analysis and Quantification

Accurate detection and quantification of this compound are essential for both research and quality control.

-

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS), is a cornerstone technique for separating and quantifying bile acids.[24][25]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used and powerful technique for bile acid analysis. It offers high sensitivity and specificity, allowing for the separation of isomers and the precise quantification of a wide range of bile acids in complex biological matrices like serum, plasma, and urine.[24][25]

-

Gas Chromatography-Mass Spectrometry (GC-MS): An older but still effective method, GC-MS was commonly used for bile acid detection before the widespread adoption of LC-MS/MS.[25]

-

Enzymatic Assays and Immunoassays: These methods can be used for detecting total or specific bile acids but may lack the specificity and comprehensive profiling capabilities of chromatographic techniques.[25]

Table 3: Analytical Techniques for this compound

| Technique | Principle | Application | Advantages |

|---|---|---|---|

| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | Comprehensive profiling and absolute quantification in biological samples. | High sensitivity, high specificity, can separate isomers.[25] |

| HPLC-ELSD | Chromatographic separation followed by detection based on light scattering of non-volatile analytes. | Quantification for quality control and research. | Good for non-UV absorbing compounds. |

| GC-MS | Chromatographic separation of volatile derivatives followed by mass-based detection. | Historical standard for bile acid analysis. | High resolution. |

| Immunoassays | Antibody-based detection of specific bile acids. | Rapid screening and clinical diagnostics. | High throughput, ease of use. |

Experimental Workflow for Sample Analysis

The analysis of this compound from biological samples typically involves sample preparation to remove interfering substances like proteins, followed by instrumental analysis.

Conclusion

This compound is a central molecule in lipid digestion and metabolic signaling. Its biosynthesis is a tightly regulated enzymatic cascade originating from cholesterol, while its chemical synthesis can be achieved through several robust organic chemistry methodologies. Understanding these pathways is critical for researchers in hepatology, gastroenterology, and metabolic diseases, as well as for professionals in drug development who may utilize this compound as an excipient or target its metabolic pathways for therapeutic intervention.[26] This guide provides the foundational technical details, quantitative data, and experimental frameworks necessary to support advanced research and development in this field.

References

- 1. Frontiers | Research progress on the synthesis process, detection method, pharmacological effects and application of this compound [frontiersin.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. The Effect of this compound on the growth, membrane permeability, conjugation and antibiotic susceptibility of Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bile acids: regulation of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bile Acid, Bile Metabolism Research Strategy -MetwareBio [metwarebio.com]

- 8. Frontiers | Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients [frontiersin.org]

- 9. KEGG PATHWAY: hsa00120 [kegg.jp]

- 10. KEGG PATHWAY: map00120 [genome.jp]

- 11. researchgate.net [researchgate.net]

- 12. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The acidic pathway of bile acid synthesis: Not just an alternative pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Regulation of bile acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Alpha 1-fetoprotein transcription factor is required for the expression of sterol 12alpha -hydroxylase, the specific enzyme for cholic acid synthesis. Potential role in the bile acid-mediated regulation of gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes in classic and alternative pathways of bile acid synthesis in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Conjugated Bile Salts: A complete overview | Advent ChemBio | Advent [adventchembio.com]

- 21. WO2010128472A1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 22. EP2427473B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 23. This compound synthesis - chemicalbook [chemicalbook.com]

- 24. nbinno.com [nbinno.com]

- 25. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. icepharma.com [icepharma.com]

The Intricate Role of Glycocholic Acid in Hepatic Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycocholic acid (GCA), a primary conjugated bile acid synthesized in the liver, has long been recognized for its essential role in the digestion and absorption of dietary fats and fat-soluble vitamins.[1] Beyond this classical function, a growing body of evidence highlights GCA as a critical signaling molecule within the liver, modulating a complex network of pathways that govern bile acid homeostasis, lipid and glucose metabolism, and the pathogenesis of liver diseases. This technical guide provides an in-depth exploration of the biological functions of this compound in the liver, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of key signaling cascades.

Core Biological Functions of this compound in the Liver

The functions of GCA in the liver are multifaceted, ranging from the regulation of its own synthesis to influencing cellular processes that can lead to liver pathology.

Regulation of Bile Acid Synthesis

A primary role of GCA, in concert with other bile acids, is the negative feedback regulation of bile acid synthesis. This is predominantly achieved through the activation of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in hepatocytes.[2] While GCA is considered a weaker FXR agonist compared to chenodeoxycholic acid (CDCA) and its conjugates, it still contributes to the overall activation of this pathway.[3]

Activation of FXR by bile acids initiates a signaling cascade that leads to the transcriptional induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[4][5] SHP, in turn, represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[4] This feedback loop is crucial for maintaining the appropriate size and composition of the bile acid pool and preventing the accumulation of cytotoxic levels of bile acids.

TGR5-Mediated Signaling

This compound also functions as a ligand for the Takeda G-protein coupled receptor 5 (TGR5), a cell surface receptor found on various liver cell types, including sinusoidal endothelial cells and cholangiocytes.[6] The activation of TGR5 by GCA is generally considered to be weaker than that of unconjugated bile acids like lithocholic acid (LCA).[7] Upon activation, TGR5 stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[8] This signaling pathway is implicated in various physiological responses, including the regulation of energy expenditure and inflammatory responses.

Role in Liver Fibrosis

Recent studies have implicated this compound in the progression of liver fibrosis. In cholestatic conditions where GCA levels are elevated, it has been shown to promote the expression and secretion of Connective Tissue Growth Factor (CTGF) in hepatocytes.[2] This profibrotic effect is mediated through the activation of the Yes-associated protein (YAP) signaling pathway. GCA promotes the nuclear translocation of YAP, which then drives the transcription of profibrotic genes like CTGF.[2]

Quantitative Data on this compound in the Liver

The concentration of this compound in the liver and serum can vary significantly between healthy and diseased states, making it a potential biomarker for liver injury and dysfunction.

| Parameter | Healthy Control | Chronic Active Hepatitis | Liver Cirrhosis | Source(s) |

| Serum GCA Levels | Normal Range | Increased in 53.3% of cases (P = 0.003 vs. mild liver disease) | Increased in 86.6% of cases | [9][10] |

| Liver Tissue GCA Levels (Mice) | Below Limit of Quantification (0.0048 ng/mg tissue) | Not Applicable | 0.09 ± 0.03 ng/mg tissue (in alcohol-consuming mice) | [10] |

| Diagnostic Performance for Liver Cirrhosis (AUROC) | Not Applicable | Not Applicable | 0.719 (P=0.004) | [11] |

Table 1: this compound Levels in Healthy and Diseased States. This table summarizes the changes in this compound concentrations in serum and liver tissue in different liver conditions.

| Receptor | Ligand | EC50 (µM) | Source(s) |

| FXR | Chenodeoxycholic acid (CDCA) | ~10 | [3] |

| Deoxycholic acid (DCA) | ~50 | [3] | |

| Lithocholic acid (LCA) | ~50 | [3] | |

| This compound (GCA) | Weaker than CDCA, DCA, and LCA | [3] | |

| TGR5 | Lithocholic acid (LCA) | ~0.53 | [7] |

| Deoxycholic acid (DCA) | ~1.0 | [7] | |

| Chenodeoxycholic acid (CDCA) | ~4.4 | [7] | |

| Cholic acid (CA) | ~7.7 | [7] | |

| This compound (GCA) | Weak activator | [7] |

Table 2: Comparative Agonist Potency of Bile Acids at FXR and TGR5. This table provides the half-maximal effective concentrations (EC50) for various bile acids at the Farnesoid X Receptor (FXR) and Takeda G-protein coupled receptor 5 (TGR5), illustrating the relative potency of this compound.

Experimental Protocols

Quantification of this compound in Liver Tissue by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of GCA from liver tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Sample Preparation:

-

Weigh approximately 30-50 mg of frozen liver tissue.

-

Homogenize the tissue in an extraction solvent (e.g., a mixture of water, chloroform, and methanol) containing a known concentration of an internal standard (e.g., deuterated GCA).

-

Perform a liquid-liquid or solid-phase extraction to isolate the bile acid fraction.

-

Evaporate the solvent and reconstitute the dried extract in a solvent compatible with the LC-MS/MS system (e.g., methanol:water).

b. LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC system equipped with a C18 reverse-phase column.

-

Perform chromatographic separation using a gradient of mobile phases, typically water with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.

-

The eluent from the LC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Monitor the specific precursor-to-product ion transitions for GCA and the internal standard for quantification.

c. Data Analysis:

-

Generate a standard curve using known concentrations of GCA.

-

Quantify the amount of GCA in the liver tissue sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Farnesoid X Receptor (FXR) Reporter Assay

This cell-based assay measures the ability of GCA to activate FXR-mediated gene transcription.

a. Materials:

-

Hepatocyte-derived cell line (e.g., HepG2).

-

Expression plasmid for human FXR.

-

Reporter plasmid containing a luciferase gene downstream of an FXR response element (FXRE).

-

Transfection reagent.

-

Luciferase assay substrate.

b. Procedure:

-

Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid.

-

After a recovery period, treat the transfected cells with varying concentrations of GCA or a known FXR agonist (e.g., GW4064) as a positive control.

-

Incubate the cells for a defined period (e.g., 24 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer.

c. Data Analysis:

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

-

Plot the normalized luciferase activity against the GCA concentration to generate a dose-response curve and determine the EC50 value.

TGR5 cAMP Assay

This assay measures the activation of TGR5 by GCA through the quantification of intracellular cyclic AMP (cAMP).

a. Materials:

-

Cells expressing TGR5 (e.g., HEK293 cells stably transfected with TGR5).

-

GCA or a known TGR5 agonist.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

b. Procedure:

-

Plate the TGR5-expressing cells in a suitable microplate.

-

Treat the cells with different concentrations of GCA or a positive control.

-

Incubate for a short period to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

c. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the cell lysates and plot it against the GCA concentration to create a dose-response curve and determine the EC50.

Western Blot Analysis for YAP Pathway Activation

This protocol is used to detect the activation of the YAP pathway in hepatocytes treated with GCA.

a. Cell Culture and Treatment:

-

Culture primary hepatocytes or a suitable hepatocyte cell line.

-

Treat the cells with GCA at various concentrations and for different time points.

b. Protein Extraction and Quantification:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

c. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for total YAP and phosphorylated YAP (p-YAP). Also, probe for downstream targets like CTGF. Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

d. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the intensity of the target protein bands to the loading control.

-

Calculate the ratio of p-YAP to total YAP to assess the activation state of the pathway.

Signaling Pathways and Experimental Workflows

Caption: FXR-mediated regulation of bile acid synthesis by this compound.

Caption: TGR5 signaling pathway activated by this compound.

Caption: GCA-induced YAP/CTGF signaling in liver fibrosis.

Caption: Experimental workflow for GCA quantification in liver tissue.

Conclusion

This compound is a pleiotropic molecule in the liver, with functions that extend far beyond its role in digestion. As a signaling molecule, it is a key regulator of bile acid homeostasis through its interaction with FXR and contributes to cellular responses via TGR5. However, in pathological states such as cholestasis, elevated GCA levels can drive profibrotic signaling pathways. A thorough understanding of these diverse functions is critical for researchers and drug development professionals seeking to modulate bile acid signaling for the treatment of liver diseases. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the complex and vital role of this compound in hepatic physiology and pathophysiology.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Up to date on cholesterol 7 alpha-hydroxylase (CYP7A1) in bile acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical value of the determination of fasting this compound serum levels in patients with liver diseases. A comparison with standard liver tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound in chronic active hepatitis and mild liver diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A simple and reliable bile acid assay in human serum by LC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Extraction of Glycocholic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of glycocholic acid, detailed methodologies for its extraction and purification, and an exploration of its role in key signaling pathways. The information is curated to support research, development, and quality control processes in the pharmaceutical and biotechnology sectors.

Natural Sources of this compound

This compound is a primary conjugated bile acid synthesized in the liver of mammals through the conjugation of cholic acid with the amino acid glycine.[1] It is a major component of bile and plays a crucial role in the emulsification and absorption of dietary fats and fat-soluble vitamins in the small intestine.[2][3] The most abundant and commercially viable natural sources of this compound are the biles of domesticated animals, primarily cattle (bovine bile) and pigs (porcine bile).[4][5] The composition of bile acids can vary between species.[6]

Comparative Abundance of this compound

The concentration of this compound relative to other bile acids differs among animal species. This variation is a critical consideration for the selection of raw materials in industrial production.

| Animal Source | Predominant Bile Acids | This compound (GCA) Content | Reference |

| Cow (Bovine) | Taurocholic acid (TCA), This compound (GCA) | A major component, often found in high concentrations. | [4] |

| Pig (Porcine) | Glycochenodeoxycholic acid (GCDCA), Taurochenodeoxycholic acid (TCDCA) | Present, but typically in lower proportions compared to bovine bile. | [4][7] |

| Bear | Tauroursodeoxycholic acid (TUDCA), Taurochenodeoxycholic acid (TCDCA) | Minor component. | [4] |

Extraction and Purification of this compound from Natural Sources

The extraction of this compound from animal bile is a multi-step process involving the initial hydrolysis of conjugated bile salts, followed by purification to isolate the target molecule. The general workflow involves saponification, acidification, solvent extraction, and crystallization.

Experimental Workflow for Extraction and Purification

Caption: General workflow for the extraction and purification of this compound.

Detailed Experimental Protocols

This protocol describes the initial steps to hydrolyze conjugated bile acids and precipitate the crude free bile acids from bovine or sheep bile.[8][9]

Materials:

-

Crude animal bile

-

Sodium hydroxide (NaOH)

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Saponification:

-

To the raw bile, add a solution of sodium hydroxide. The ratio of NaOH to bile can vary, but a common starting point is a 1:0.8 to 1:1 mass ratio of bile solids to NaOH.[7]

-

Heat the mixture to boiling and maintain at this temperature for a specified duration, typically ranging from 4 to 25 hours, to ensure complete hydrolysis of the amide bonds.[8][9]

-

-

Grease Removal (Optional but Recommended):

-

To the saponification liquor, add a solution of barium chloride (BaCl₂) while hot to precipitate fatty acids as barium salts.[7]

-

Allow the solution to stand, then filter to remove the precipitated grease.

-

-

Acidification:

-

Isolation of Crude Product:

-

Allow the precipitate to settle.

-

Filter the mixture to collect the crude bile acid precipitate.

-

Wash the precipitate with water to remove excess acid and inorganic salts.

-

The resulting crude cholic acid can then be subjected to further purification or used as a starting material for the synthesis of this compound.

-

Crystallization is a critical step for achieving high-purity this compound.[1][10]

Materials:

-

Crude this compound extract

-

Ethanol

-

Ethyl acetate

-

Acetone

-

Water

Procedure:

-

Dissolution:

-

Dissolve the crude this compound in a suitable solvent system. Common systems include mixtures of alcohols (e.g., ethanol, methanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone).[10]

-

Heating may be required to achieve complete dissolution. A temperature range of 40-80°C is often employed.[10]

-

-

Crystallization:

-

Isolation and Drying:

-

Filter the crystalline precipitate.

-

Wash the crystals with a cold solvent mixture to remove residual impurities.

-

Dry the purified this compound crystals under reduced pressure.

-

Analytical Methods for Quantification and Characterization

Accurate quantification and characterization of this compound are essential for quality control and research. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common analytical technique.

Quantitative Data from Analytical Methods

| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |

| HPLC with UV Detection | - | - | 0.9895 - 0.9920 | [11] |

| LC-MS/MS | 0.1 - 0.5 nM | 0.1 - 0.5 nM | > 0.995 | [12] |

| HPTLC and Densitometry | - | - | - | [13] |

Protocol 3: HPLC Method for this compound Quantification

This protocol provides a general framework for the quantification of this compound using reversed-phase HPLC with UV detection.[11]

Instrumentation and Columns:

-

HPLC system with a UV/Vis detector

-

Reversed-phase C18 column (e.g., LiChrosorb RP-18, 5 µm, 250 x 4.6 mm)

Reagents:

-

Methanol (HPLC grade)

-

Sodium acetate

-

o-phosphoric acid

-

This compound standard

Procedure:

-

Mobile Phase Preparation:

-

Prepare an acetate buffer (e.g., 0.5 M sodium acetate) and adjust the pH to 4.3 with o-phosphoric acid.

-

The mobile phase is typically a mixture of the acetate buffer and methanol (e.g., 30:70 v/v).

-

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound standard in methanol.

-

Create a series of calibration standards by diluting the stock solution.

-

-

Sample Preparation:

-

Extract bile acids from the sample matrix. For bile, a simple dilution followed by protein precipitation with an organic solvent like methanol or acetonitrile is often sufficient.

-

Centrifuge the sample to remove precipitated proteins and filter the supernatant through a 0.22 µm syringe filter.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 205 nm

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Signaling Pathways of this compound

This compound, like other bile acids, functions as a signaling molecule by activating specific receptors, notably the Farnesoid X Receptor (FXR), a nuclear receptor, and the Takeda G protein-coupled receptor 5 (TGR5), a membrane-bound receptor.[14][15]

This compound-Mediated TGR5 Signaling and GLP-1 Release

Activation of TGR5 in intestinal L-cells by this compound stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that plays a key role in glucose homeostasis.[16][17]

Caption: TGR5 signaling pathway activated by this compound leading to GLP-1 secretion.[18]

This compound and FXR Activation

This compound can also activate the Farnesoid X Receptor (FXR), which plays a central role in regulating bile acid, lipid, and glucose metabolism.[14][19]

Caption: this compound-mediated activation of the FXR signaling pathway.[20][21]

Conclusion

This guide has detailed the primary natural sources of this compound, provided comprehensive protocols for its extraction, purification, and analysis, and elucidated its key signaling pathways. The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of bile acid-based therapeutics and other applications. A thorough understanding of these fundamental aspects is crucial for the efficient and reproducible production of high-purity this compound and for exploring its full therapeutic potential.

References

- 1. EP2427473B1 - Method for the synthesis of this compound - Google Patents [patents.google.com]

- 2. Bile Acids Trigger GLP-1 Release Predominantly by Accessing Basolaterally Located G Protein-Coupled Bile Acid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cattle bile but not bear bile or pig bile induces lipid profile changes and fatty liver injury in mice: mediation by cholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bile Acid Composition and Transcriptome Analysis of the Liver and Small Intestine in Different Species [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. CN107098945B - The method of cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]

- 9. CN107098945A - The method that cholic acid is extracted from cholic acid leftover bits and pieces - Google Patents [patents.google.com]

- 10. CN102464695A - Novel crystal form of this compound and preparation method of this compound - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evolutionary diversity of bile salts in reptiles and mammals, including analysis of ancient human and extinct giant ground sloth coprolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of bile acid receptor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC-ε pathway and modulated by endogenous H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Glycocholic Acid in the Emulsification of Fats: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycocholic acid, a primary conjugated bile acid, plays a pivotal role in the digestion and absorption of dietary fats. Its amphipathic nature, characterized by a hydrophobic steroidal nucleus and a hydrophilic glycine conjugate, allows it to act as a potent biological surfactant. This guide provides a comprehensive technical overview of the mechanisms by which this compound facilitates fat emulsification, its interaction with lipases, and its function as a signaling molecule in metabolic regulation. Quantitative data, detailed experimental protocols, and visualizations of key pathways are presented to support researchers in the fields of gastroenterology, metabolic diseases, and pharmaceutical sciences.

Biochemical Properties and Emulsification Efficacy of this compound

This compound is synthesized in the liver through the conjugation of cholic acid with the amino acid glycine. This conjugation increases its water solubility and lowers its pKa, ensuring it remains ionized in the alkaline environment of the small intestine.[1] Its primary function in fat digestion is to reduce the interfacial tension between large lipid globules and the aqueous environment of the gut, a process known as emulsification.[2] This action breaks down large fat globules into smaller emulsion droplets, significantly increasing the surface area available for enzymatic digestion by pancreatic lipase.[3]

Quantitative Data on Emulsification Potential

The emulsifying capacity of a surfactant can be quantified by its Critical Micelle Concentration (CMC) and its Hydrophilic-Lipophilic Balance (HLB).

| Parameter | Value | Reference |

| Critical Micelle Concentration (CMC) of this compound | 7.1 mM | [1] |

| General CMC Range for Bile Acids | 2-20 mM | [4] |

| Hydrophilic-Lipophilic Balance (HLB) of Bile Acids | ~18 | [5] |

A lower CMC indicates a greater tendency to form micelles and thus a more efficient emulsifier at lower concentrations. The high HLB value of bile acids, including this compound, signifies strong hydrophilic properties, making them excellent emulsifiers for oil-in-water emulsions, which is the physiological state of fats in the intestine.[5][6]

Mechanism of Action in Fat Digestion

The process of fat digestion is a multi-step process where this compound plays a crucial role beyond simple emulsification.

-

Emulsification: this compound, along with other bile salts, adsorbs to the surface of large dietary fat globules. The hydrophobic steroid nucleus orients towards the lipid phase, while the hydrophilic glycine tail faces the aqueous environment. This reduces interfacial tension, and with the aid of peristaltic movements in the intestine, breaks the large globules into smaller emulsion droplets.[3]

-

Lipase Activation: Pancreatic lipase, the primary enzyme for fat digestion, is inhibited by the high concentration of bile salts at the oil-water interface.[7] this compound facilitates the binding of a co-enzyme, colipase, to the emulsion droplet surface. Colipase then anchors pancreatic lipase, activating it to hydrolyze the triglycerides within the emulsion droplets into fatty acids and monoglycerides.[7][8]

-

Micelle Formation: As triglycerides are broken down, this compound and other bile salts incorporate the resulting fatty acids, monoglycerides, and other lipid-soluble molecules (like cholesterol and fat-soluble vitamins) into mixed micelles.[3] These micelles are small, water-soluble aggregates that can diffuse across the unstirred water layer of the intestinal brush border to deliver their lipid cargo to the enterocytes for absorption.[2]

Experimental Protocols

In Vitro Emulsification Assay

This protocol provides a basic method to visually assess the emulsifying capacity of this compound.

Materials:

-

This compound sodium salt

-

Vegetable oil (e.g., olive oil)

-

Distilled water

-

Test tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in distilled water.

-

In a series of test tubes, add 2 mL of vegetable oil.

-

To separate tubes, add 2 mL of:

-

Distilled water (negative control)

-

This compound solution at various concentrations (e.g., 2, 5, 7, 10 mM)

-

-

Cap the test tubes and vortex vigorously for 1 minute.

-

Allow the tubes to stand undisturbed and observe the degree of phase separation over time (e.g., at 5, 15, and 30 minutes).

-

Assessment: A stable emulsion will appear as a homogenous, cloudy mixture with minimal separation of oil and water layers. The concentration at which a stable emulsion forms can be noted.

In Vitro Lipase Activity Assay

This protocol measures the activity of pancreatic lipase in the presence of this compound by titrating the fatty acids released during triglyceride hydrolysis.

Materials:

-

Pancreatic lipase

-

Triglyceride substrate (e.g., olive oil emulsion)

-

This compound sodium salt

-

Colipase

-

pH-stat autotitrator or pH meter and burette

-

Sodium hydroxide (NaOH) solution (e.g., 0.05 M)

-

Reaction vessel with temperature control (37°C)

Procedure:

-

Prepare a triglyceride emulsion by homogenizing vegetable oil in a buffer solution (e.g., Tris-HCl, pH 8.0).

-

In the reaction vessel maintained at 37°C, add the triglyceride emulsion.

-

Add this compound and colipase to the reaction vessel and allow to equilibrate.

-

Initiate the reaction by adding pancreatic lipase.

-

Maintain the pH of the reaction mixture at a constant value (e.g., pH 8.0) by the controlled addition of NaOH solution using a pH-stat or manual titration.

-

Record the volume of NaOH added over time.

-

Calculation: The rate of lipase activity is proportional to the rate of NaOH addition, which corresponds to the rate of fatty acid release.

This compound as a Signaling Molecule

Beyond its role in digestion, this compound acts as a signaling molecule by activating specific receptors, primarily the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[8][9] This signaling regulates bile acid homeostasis, lipid and glucose metabolism, and energy expenditure.[4][10]

FXR Signaling Pathway

FXR is a nuclear receptor that is highly expressed in the liver and intestine.[11] Activation of FXR by bile acids, including this compound, leads to the transcription of genes involved in bile acid and lipid metabolism.

Upon entering the enterocyte or hepatocyte, this compound binds to and activates FXR.[12] Activated FXR forms a heterodimer with the Retinoid X Receptor (RXR), and this complex binds to FXR response elements on the DNA.[6] This leads to:

-

Inhibition of Bile Acid Synthesis: The FXR/RXR complex induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[11]

-

Induction of FGF19: In the intestine, activated FXR stimulates the expression and secretion of Fibroblast Growth Factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, which also leads to the suppression of CYP7A1.[11]

TGR5 Signaling Pathway

TGR5 is a G-protein coupled receptor located on the cell membrane of various cell types, including enteroendocrine L-cells.

Binding of this compound to TGR5 activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[13] Elevated cAMP levels activate Protein Kinase A (PKA), which in enteroendocrine L-cells, promotes the secretion of Glucagon-Like Peptide-1 (GLP-1).[8] GLP-1 is an incretin hormone that enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, thereby contributing to glucose homeostasis.

FXR and TGR5 Crosstalk

There is evidence of significant crosstalk between the FXR and TGR5 signaling pathways. Activation of FXR in intestinal L-cells has been shown to increase the expression of TGR5, thereby sensitizing these cells to bile acids and enhancing GLP-1 secretion.[5][14] This interplay highlights a coordinated regulatory network governed by bile acids to control both lipid and glucose metabolism.

Conclusion

This compound is a multifaceted molecule essential for the efficient digestion and absorption of dietary fats. Its role extends beyond that of a simple emulsifier to include the activation of key enzymes and the modulation of metabolic signaling pathways. A thorough understanding of the biochemical properties and physiological functions of this compound is crucial for researchers in academia and industry who are developing novel therapeutics for metabolic and gastrointestinal disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for further investigation into the complex and vital roles of this primary conjugated bile acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Importance of Conjugation of the Bile Salt on the Mechanism of Lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. mdpi.com [mdpi.com]

- 8. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural basis for bile acid binding and activation of the nuclear receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Membrane Protein Extraction Using Glycocholic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of glycocholic acid, a bile salt detergent, for the extraction and solubilization of integral membrane proteins from their native lipid bilayer environment. This compound offers a milder alternative to harsher ionic detergents, often preserving the structural integrity and biological activity of the target protein.

Introduction to this compound as a Detergent

This compound is an anionic bile salt that possesses an amphipathic nature, with a rigid steroidal backbone providing a hydrophobic face and a conjugated glycine and hydroxyl groups providing a hydrophilic face.[1][2] This structure allows it to effectively interact with and disrupt lipid membranes, leading to the solubilization of embedded membrane proteins. Unlike linear ionic detergents such as SDS, the rigid structure of bile salts like this compound is considered to be milder and less denaturing to many membrane proteins.[1]

The effectiveness of any detergent, including this compound, is dependent on its physicochemical properties, most notably its Critical Micelle Concentration (CMC). The CMC is the concentration at which detergent monomers begin to self-assemble into micelles. For effective membrane solubilization, the detergent concentration should be significantly above its CMC.[1][3]

Data Presentation: Physicochemical Properties of Selected Detergents

The selection of an appropriate detergent is critical for successful membrane protein extraction. The following table summarizes key quantitative data for this compound and other commonly used detergents for easy comparison.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) in mM | Aggregation Number |

| This compound | Anionic Bile Salt | 465.6 | 2-13 | 2-10 |

| Sodium Cholate | Anionic Bile Salt | 430.5 | 10-15 | 2-10 |

| CHAPS | Zwitterionic | 614.9 | 6-10 | 10 |

| DDM (n-Dodecyl-β-D-maltoside) | Non-ionic | 510.6 | 0.17 | 98 |

| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | 140 |

Note: CMC and aggregation number can vary depending on buffer conditions such as ionic strength, pH, and temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction of integral membrane proteins using this compound. This protocol is a general guideline and may require optimization for specific membrane proteins and cell types.

Materials and Reagents

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free).

-

Solubilization Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1-2% (w/v) this compound. The optimal concentration of this compound should be determined empirically, starting at a concentration well above its CMC.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 0.1% (w/v) this compound.

-

Elution Buffer (for affinity chromatography): Wash buffer supplemented with the appropriate eluting agent (e.g., 250 mM Imidazole for His-tagged proteins).

-

Dounce homogenizer or sonicator.

-

High-speed centrifuge and appropriate tubes.

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

Protocol for Membrane Protein Extraction

-

Cell Pellet Preparation:

-

Harvest cells by centrifugation at 1,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

-

Cell Lysis:

-

Lyse the cells by either Dounce homogenization (20-30 strokes on ice) or sonication (3-4 cycles of 30 seconds on, 30 seconds off, on ice).

-

Monitor cell lysis by microscopy.

-

-

Isolation of Membranes:

-

Centrifuge the cell lysate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant (cytosolic fraction).

-

-

Membrane Solubilization:

-

Resuspend the membrane pellet in ice-cold Solubilization Buffer.

-

Incubate on a rotator or rocker at 4°C for 1-2 hours to allow for solubilization.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized membrane material.

-

-

Purification of Solubilized Protein (Example using His-tagged protein):

-

Carefully collect the supernatant containing the solubilized membrane proteins.

-

Incubate the supernatant with pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C with gentle agitation.

-

Load the resin-supernatant mixture onto a chromatography column.

-

Wash the resin with 10-20 column volumes of Wash Buffer.

-

Elute the protein with Elution Buffer.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of the target protein.

-

Determine the protein concentration using a detergent-compatible protein assay (e.g., BCA assay).

-

Visualizations

Experimental Workflow

Caption: Workflow for membrane protein extraction using this compound.

Mechanism of Membrane Protein Solubilization

Caption: Mechanism of membrane protein solubilization by this compound.

Troubleshooting and Optimization

-

Low Protein Yield:

-

Increase the concentration of this compound in the solubilization buffer. A concentration of 2-5 times the CMC is a good starting point.

-

Increase the incubation time for solubilization.

-

Ensure complete cell lysis.

-

Optimize the ratio of solubilization buffer volume to membrane pellet mass.

-

-

Protein Aggregation:

-

Work at 4°C throughout the entire procedure.

-

Include glycerol (10-20%) in the buffers to increase stability.

-

Screen different pH values and salt concentrations in the buffers.

-

-

Loss of Protein Activity:

-

This compound may not be the optimal detergent for your protein of interest. Consider screening other mild detergents.

-

Add specific lipids or cofactors to the buffers that are known to be important for the protein's function.

-

Minimize the time the protein is in the detergent solution.

-

Conclusion